
N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine
Overview
Description
“N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine” is a chemical compound with the molecular formula C10H20N2O . It is a product for proteomics research .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine ring is attached to a tetrahydrofuran ring via a methyl group .Future Directions
Piperidine derivatives, including “N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine”, continue to be a significant area of research in the pharmaceutical industry due to their wide range of biological activities . Future research may focus on the development of more efficient synthesis methods, exploration of new biological activities, and the design of new drugs based on the piperidine structure .
Mechanism of Action
Target of Action
N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, also known as N-Methyl-N-(tetrahydro-3-furanyl)-4-piperidinamine, is a piperidine derivative . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . This compound has been found to be an ATP-competitive inhibitor with up to 150-fold selectivity for inhibition of Protein Kinase B (PKB) over the closely related kinase PKA .
Mode of Action
The compound interacts with its target, PKB, by competing with ATP. This results in the inhibition of PKB, a key component of intracellular signaling pathways regulating growth and survival . PKB is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Biochemical Pathways
The inhibition of PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is crucial for cell proliferation and survival. PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
It’s worth noting that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
The inhibition of PKB by N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine can lead to the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
properties
IUPAC Name |
N-methyl-N-(oxolan-3-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-12(10-4-7-13-8-10)9-2-5-11-6-3-9/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJZJSFFKWTYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

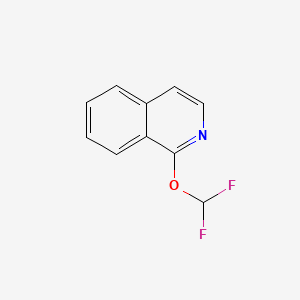
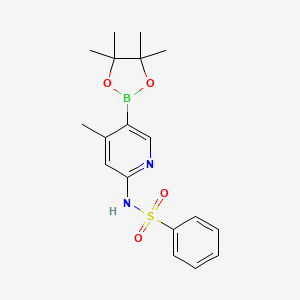
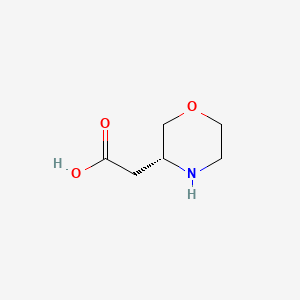
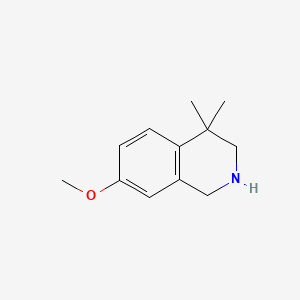

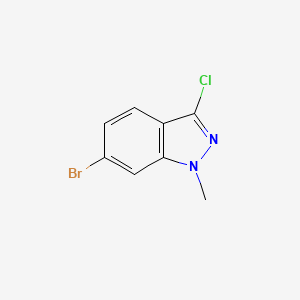
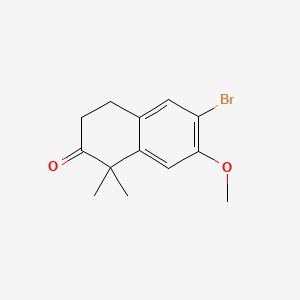

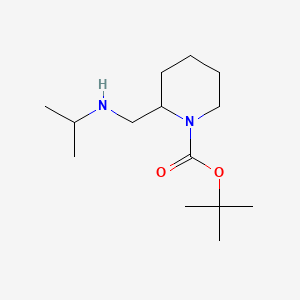
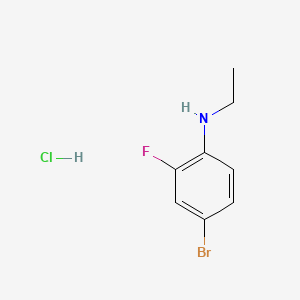

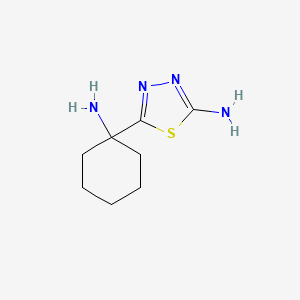

![3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B572843.png)